

A Technical Guide to 3,5-Diacetamidobenzoic Acid: Theoretical vs. Experimental Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,5-Diacetamidobenzoic acid*

Cat. No.: *B1215665*

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Abstract

3,5-Diacetamidobenzoic acid (CAS No. 7743-39-7) is an amide-functionalized aromatic carboxylic acid. Its structure, featuring a central benzene ring with a carboxylic acid group and two acetamido groups, makes it a valuable trifunctional building block in medicinal chemistry and polymer science.[1][2] This technical guide provides a comprehensive overview of the theoretical and experimental properties of **3,5-Diacetamidobenzoic acid**. It details a robust experimental protocol for its synthesis, summarizes its known physicochemical properties, and offers standardized methodologies for its analytical characterization. This document aims to serve as a foundational resource for researchers utilizing this compound in complex molecular architectures and drug development.

Chemical Identity and Properties

3,5-Diacetamidobenzoic acid is a derivative of benzoic acid where the hydrogen atoms at the 3 and 5 positions are replaced by acetamido (-NHCOCH₃) groups. This substitution pattern significantly influences the molecule's chemical behavior. The carboxylic acid group provides a site for transformations like esterification and amide bond formation, while the acetamido groups can affect solubility and intermolecular interactions.[1][3]

Physicochemical Data: Theoretical vs. Experimental

A direct comparison of theoretical and experimental data for **3,5-Diacetamidobenzoic acid** is challenging due to the limited availability of published experimental values. The following table summarizes available computed data alongside general experimental expectations.

Property	Theoretical Value	Experimental Value
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₄	C ₁₁ H ₁₂ N ₂ O ₄
Molecular Weight	236.22 g/mol [4]	236.22 g/mol
IUPAC Name	3,5-diacetamidobenzoic acid[4]	Not Applicable
CAS Number	7743-39-7[4]	Not Applicable
XLogP3	-0.2[4]	Not available in cited literature.
Hydrogen Bond Donors	3[4]	Not Applicable
Hydrogen Bond Acceptors	5[4]	Not Applicable
Melting Point	Not available in cited literature.	Not available in cited literature. (Precursor, 3,5-diaminobenzoic acid, melts at 235-238 °C with decomposition).[5][6][7]
pKa	Not available in cited literature.	Not available in cited literature.

Synthesis and Characterization

The primary route to synthesizing **3,5-Diacetamidobenzoic acid** is through the diacetylation of its precursor, 3,5-diaminobenzoic acid.[3]

Experimental Synthesis Protocol

This protocol is adapted from the established acetylation of 3,5-diaminobenzoic acid.[8]

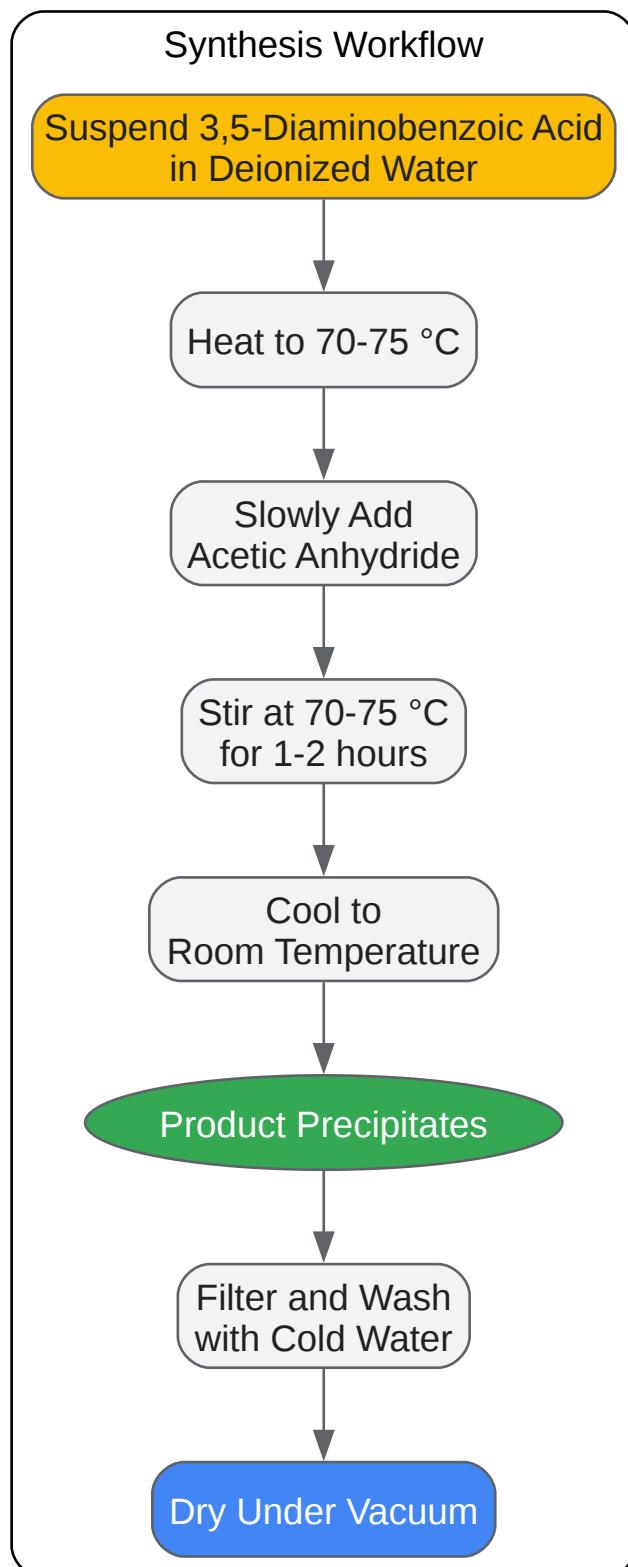
Materials:

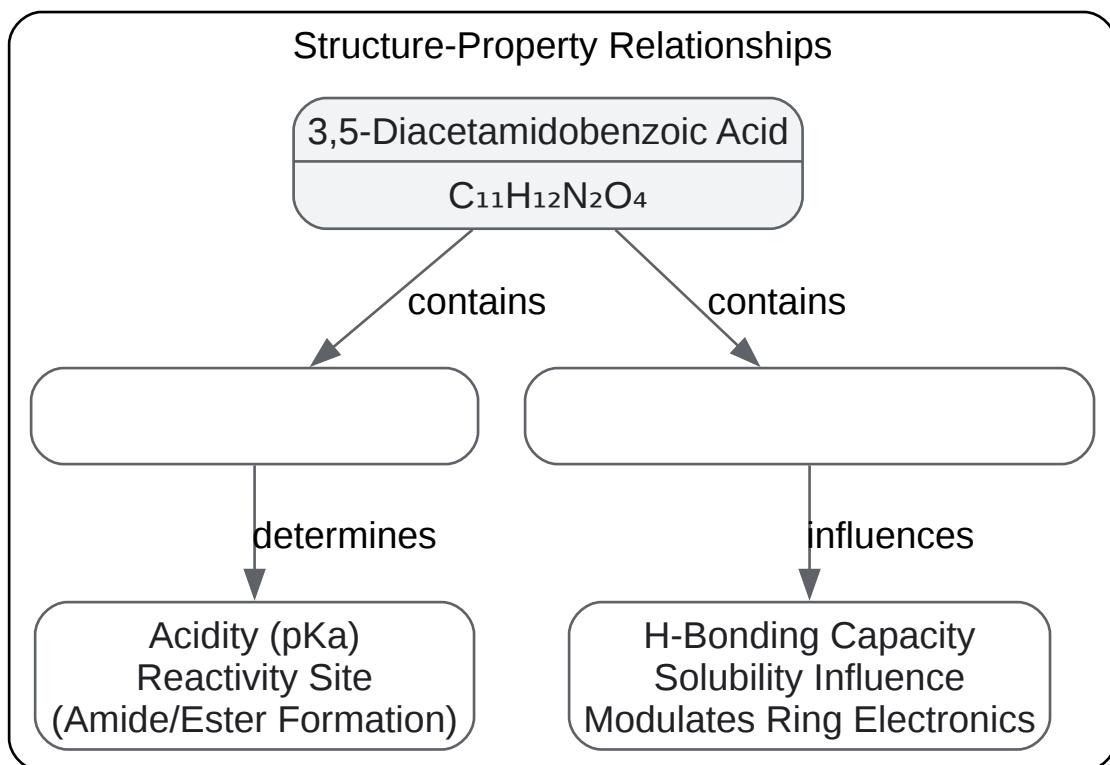
- 3,5-Diaminobenzoic acid
- Acetic anhydride

- Deionized water

Procedure:

- Suspend 3,5-diaminobenzoic acid in deionized water within a reaction vessel equipped with a stirrer and thermometer.
- Heat the suspension to 70-75 °C while stirring.
- Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur; maintain the temperature between 70-80 °C.
- After the addition is complete, continue to stir the mixture at 70-75 °C for 1-2 hours to ensure the reaction proceeds to completion.
- Cool the reaction mixture to room temperature, which will cause the product, **3,5-diacetamidobenzoic acid**, to precipitate.
- Filter the precipitate and wash it with cold deionized water.
- Dry the final product under a vacuum at 60-70 °C until a constant weight is achieved.[\[8\]](#)
- Purity can be assessed using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[\[8\]](#)





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